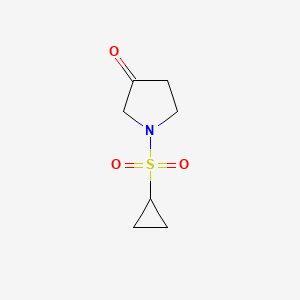1-Cyclopropanesulfonylpyrrolidin-3-one
CAS No.: 1936389-55-7
Cat. No.: VC3172225
Molecular Formula: C7H11NO3S
Molecular Weight: 189.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1936389-55-7 |
|---|---|
| Molecular Formula | C7H11NO3S |
| Molecular Weight | 189.23 g/mol |
| IUPAC Name | 1-cyclopropylsulfonylpyrrolidin-3-one |
| Standard InChI | InChI=1S/C7H11NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h7H,1-5H2 |
| Standard InChI Key | LANFYQBVHDORNL-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCC(=O)C2 |
| Canonical SMILES | C1CC1S(=O)(=O)N2CCC(=O)C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Cyclopropanesulfonylpyrrolidin-3-one features a pyrrolidinone core structure (a five-membered ring containing nitrogen and a ketone functional group at the 3-position) with a cyclopropane ring connected through a sulfonyl group at the nitrogen position. The molecular formula for this compound is C7H13NO3S, representing the combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in its structure.
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight that can be calculated from its molecular formula. The properties of 1-Cyclopropanesulfonylpyrrolidin-3-one are primarily influenced by its functional groups, particularly:
-
The cyclopropane ring, which introduces ring strain and unique reactivity
-
The sulfonyl group (SO2), which acts as a strong electron-withdrawing substituent
-
The pyrrolidinone structure, which includes an amide functional group
Table 1 summarizes the key physical and chemical properties of this compound based on theoretical calculations and structural analysis:
| Property | Description/Value |
|---|---|
| Molecular Formula | C7H13NO3S |
| Appearance | Crystalline solid (predicted) |
| Functional Groups | Cyclopropane, sulfonyl, ketone, amide |
| Solubility | Likely soluble in polar organic solvents due to sulfonyl group |
| Stability | Relatively stable under standard conditions |
| Reactivity | Reactive at the ketone position; sulfonyl group susceptible to nucleophilic attack |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-Cyclopropanesulfonylpyrrolidin-3-one likely involves multiple steps, drawing parallels from the synthesis of structurally similar compounds. Based on established organic chemistry principles, potential synthetic routes may include:
-
Functionalization of pyrrolidin-3-one with a cyclopropane sulfonyl chloride
-
Cyclization of appropriate linear precursors containing the requisite functional groups
-
Modification of preformed cyclopropane-sulfonamide derivatives
Reaction Mechanisms
The formation of the sulfonamide linkage typically involves nucleophilic attack of the pyrrolidinone nitrogen on an activated sulfonyl species, such as a sulfonyl chloride. This follows general principles of sulfonamide chemistry, where a nucleophilic substitution reaction occurs at the sulfur center.
The Pummerer reaction and related transformations represent important reaction pathways for many sulfonyl-containing compounds. In these reactions, the activation of a sulfoxide leads to the formation of a sulfonium intermediate, potentially allowing for further functionalization of the molecule.
Structural Relationships and Analogs
Comparison with Related Compounds
Several structurally related compounds share partial similarity with 1-Cyclopropanesulfonylpyrrolidin-3-one. For example, the compound "(3s)-1-Cyclopentylpyrrolidin-3-ol" described in PubChem (CID 58155463) shares the pyrrolidine core structure but features a cyclopentyl substituent and a hydroxyl group instead of the cyclopropylsulfonyl and ketone functionalities .
Table 2: Comparison of 1-Cyclopropanesulfonylpyrrolidin-3-one with related compounds
Structure-Activity Relationships
The unique combination of functional groups in 1-Cyclopropanesulfonylpyrrolidin-3-one likely influences its chemical reactivity and potential biological properties. The sulfonyl group can serve as a hydrogen bond acceptor, while the cyclopropane ring introduces conformational constraints that may affect molecular recognition.
Analytical Characterization
Spectroscopic Analysis
For compounds of this class, several spectroscopic techniques are typically employed for structural characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show characteristic signals for the cyclopropane protons (typically at δ ~0.5-1.5 ppm) and pyrrolidinone ring protons. 13C-NMR would display the carbonyl carbon at approximately δ 170-180 ppm.
-
Mass Spectrometry: The molecular ion peak and fragmentation pattern would provide confirmation of the molecular formula and structural features.
-
Infrared Spectroscopy: Would show characteristic absorption bands for the sulfonyl group (approximately 1350-1150 cm-1) and the carbonyl group (approximately 1680-1630 cm-1).
X-ray Crystallography
X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 1-Cyclopropanesulfonylpyrrolidin-3-one, including bond angles, lengths, and the spatial arrangement of the functional groups.
Current Research Status and Future Directions
Research Challenges
Research on 1-Cyclopropanesulfonylpyrrolidin-3-one appears to be limited in the current scientific literature. This may be due to:
-
Synthetic challenges in preparing the compound
-
Limited commercial availability
-
Focus on structurally similar compounds with more promising properties
Future Research Opportunities
Several potential research directions for 1-Cyclopropanesulfonylpyrrolidin-3-one include:
-
Development of efficient synthetic routes
-
Exploration of its potential as a building block in medicinal chemistry
-
Investigation of its reactivity under various conditions
-
Computational studies to predict its biological activities and physical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume